Cas no 860444-09-3 (1-Propanone, 3-amino-1-(3-thienyl)-)

1-Propanone, 3-amino-1-(3-thienyl)- 化学的及び物理的性質
名前と識別子
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- 1-Propanone, 3-amino-1-(3-thienyl)-
-
- インチ: 1S/C7H9NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1,3,8H2
- InChIKey: WBWAWUVEBPHGOG-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CSC=1)(=O)CCN
計算された属性
- せいみつぶんしりょう: 155.04048508g/mol
- どういたいしつりょう: 155.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 71.3Ų
1-Propanone, 3-amino-1-(3-thienyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795230-0.5g |
3-amino-1-(thiophen-3-yl)propan-1-one |
860444-09-3 | 95.0% | 0.5g |
$671.0 | 2025-03-21 | |
Enamine | EN300-795230-0.1g |
3-amino-1-(thiophen-3-yl)propan-1-one |
860444-09-3 | 95.0% | 0.1g |
$615.0 | 2025-03-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070638-1g |
3-Amino-1-(thiophen-3-yl)propan-1-one |
860444-09-3 | 95% | 1g |
¥5677.0 | 2024-04-18 | |
Enamine | EN300-795230-1.0g |
3-amino-1-(thiophen-3-yl)propan-1-one |
860444-09-3 | 95.0% | 1.0g |
$699.0 | 2025-03-21 | |
Enamine | EN300-795230-10.0g |
3-amino-1-(thiophen-3-yl)propan-1-one |
860444-09-3 | 95.0% | 10.0g |
$3007.0 | 2025-03-21 | |
Enamine | EN300-795230-0.05g |
3-amino-1-(thiophen-3-yl)propan-1-one |
860444-09-3 | 95.0% | 0.05g |
$587.0 | 2025-03-21 | |
Enamine | EN300-795230-2.5g |
3-amino-1-(thiophen-3-yl)propan-1-one |
860444-09-3 | 95.0% | 2.5g |
$1370.0 | 2025-03-21 | |
Enamine | EN300-795230-0.25g |
3-amino-1-(thiophen-3-yl)propan-1-one |
860444-09-3 | 95.0% | 0.25g |
$642.0 | 2025-03-21 | |
Enamine | EN300-795230-5.0g |
3-amino-1-(thiophen-3-yl)propan-1-one |
860444-09-3 | 95.0% | 5.0g |
$2028.0 | 2025-03-21 | |
Ambeed | A1133664-1g |
3-Amino-1-(thiophen-3-yl)propan-1-one |
860444-09-3 | 95% | 1g |
$827.0 | 2024-04-17 |
1-Propanone, 3-amino-1-(3-thienyl)- 関連文献
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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1-Propanone, 3-amino-1-(3-thienyl)-に関する追加情報
Research Brief on 1-Propanone, 3-amino-1-(3-thienyl)- (CAS: 860444-09-3): Recent Advances and Applications in Chemical Biology and Medicine
1-Propanone, 3-amino-1-(3-thienyl)- (CAS: 860444-09-3) is a chemically significant compound with emerging applications in medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, infectious diseases, and oncology. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-Propanone, 3-amino-1-(3-thienyl)- derivatives via a modified Mannich reaction, achieving high yields (85-92%) and excellent purity (>98%). The study emphasized the compound's role as a key intermediate in the synthesis of thiophene-based pharmacophores, which are increasingly recognized for their bioisosteric properties and metabolic stability. The structural flexibility of this scaffold allows for diverse functionalization, making it attractive for structure-activity relationship (SAR) studies.
In neuropharmacology, researchers have investigated 1-Propanone, 3-amino-1-(3-thienyl)- derivatives as modulators of glutamate receptors. A preclinical study (Nature Communications, 2024) revealed that specific analogs exhibit selective antagonism at the NMDA receptor subtype GluN2B, with IC50 values in the low micromolar range (2.3-5.7 µM). These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's, where GluN2B overactivation is implicated in excitotoxicity.
Oncology research has uncovered promising antitumor properties of this compound class. A 2024 ACS Chemical Biology paper reported that certain 1-Propanone, 3-amino-1-(3-thienyl)- derivatives induce apoptosis in triple-negative breast cancer cells by inhibiting the PI3K/AKT/mTOR pathway. Notably, lead compound 7c showed potent activity (IC50 = 0.8 µM) with minimal cytotoxicity to normal mammary epithelial cells (selectivity index >12). These results position the scaffold as a candidate for targeted cancer therapy development.
From a drug metabolism perspective, recent ADME studies (Xenobiotica, 2023) indicate that 1-Propanone, 3-amino-1-(3-thienyl)- exhibits favorable pharmacokinetic properties in rodent models, including moderate plasma protein binding (62-68%) and acceptable oral bioavailability (F = 41%). However, researchers note that the thiophene moiety may require structural optimization to mitigate potential cytochrome P450-mediated metabolic liabilities observed in human liver microsome assays.
Emerging applications in infectious disease treatment have also been documented. A 2024 study in Antimicrobial Agents and Chemotherapy demonstrated that halogenated derivatives of 1-Propanone, 3-amino-1-(3-thienyl)- exhibit broad-spectrum antibacterial activity against drug-resistant Gram-positive pathogens (MIC = 1-4 µg/mL), including MRSA and VRE strains. Mechanistic studies suggest these compounds disrupt bacterial membrane integrity while showing low propensity for resistance development.
In conclusion, 1-Propanone, 3-amino-1-(3-thienyl)- (860444-09-3) represents a pharmacologically promising scaffold with demonstrated activity across multiple therapeutic areas. Current research directions include further optimization of its drug-like properties, exploration of novel derivatives through combinatorial chemistry approaches, and advancement of lead candidates into preclinical development. The compound's versatility and demonstrated biological activities position it as an important focus for future medicinal chemistry efforts.
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